![molecular formula C25H23N5O B8513058 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde
描述
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is a complex organic compound that features a piperazine moiety, a pyridopyrimidine core, and a benzaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the piperazine moiety, and the attachment of the benzaldehyde group. Common synthetic methodologies include:
Buchwald–Hartwig amination: This method is used to introduce the piperazine moiety into the molecule.
Aromatic nucleophilic substitution: This reaction is employed to attach the phenyl group to the pyridopyrimidine core.
Reductive amination: This step is used to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction conditions to minimize impurities.
化学反应分析
Types of Reactions
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
Oxidation: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzoic acid.
Reduction: 4-[2-(4-Methylpiperazine-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to changes in cell behavior and function. This makes it a promising candidate for drug development, particularly in oncology.
相似化合物的比较
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another compound featuring a piperazine moiety, but with different functional groups and applications.
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide: A kinase inhibitor with a similar pyridopyrimidine core.
Uniqueness
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.
属性
分子式 |
C25H23N5O |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde |
InChI |
InChI=1S/C25H23N5O/c1-29-11-13-30(14-12-29)25-26-16-21-15-22(19-5-3-2-4-6-19)23(27-24(21)28-25)20-9-7-18(17-31)8-10-20/h2-10,15-17H,11-14H2,1H3 |
InChI 键 |
WGWJLOWQEJBMDT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
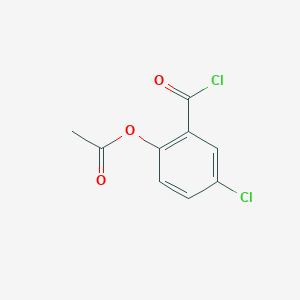
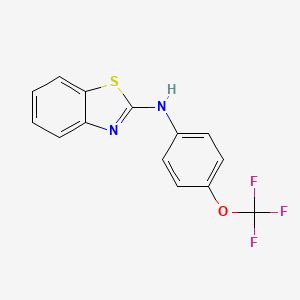
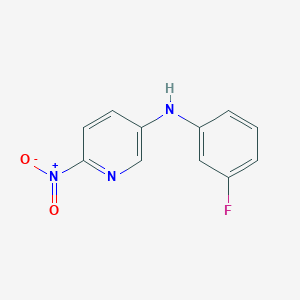
![4-Pentyn-1-ol, 5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B8513004.png)
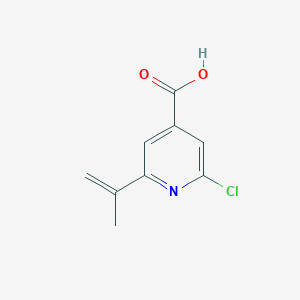


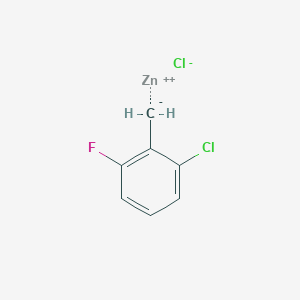
![pyrido[2,3-b][1,5]benzothiazepin-5(6H)-one](/img/structure/B8513037.png)
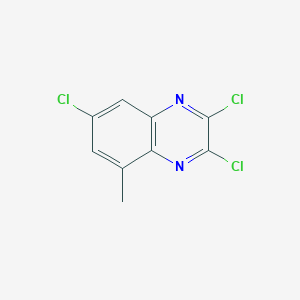
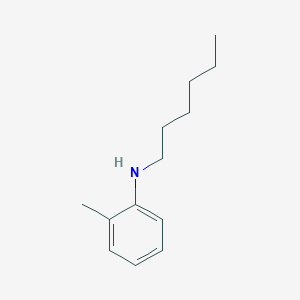
![1-[2-{3-Chloropropoxy}-phenyl]-ethanone](/img/structure/B8513051.png)
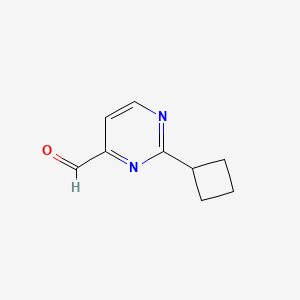
![[1-(3,4-Dimethoxyphenyl)-4-oxocyclohexyl]methyl acetate](/img/structure/B8513082.png)
